2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine
Description
Molecular Topology and Bond Connectivity Analysis
The molecular framework of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine encompasses a sophisticated arrangement of heterocyclic and aromatic components that define its unique chemical properties. The compound possesses the molecular formula C₁₃H₁₄ClN₃O and exhibits a molecular weight of 263.72 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The core structure consists of a pyrimidine ring system substituted at multiple positions, creating a framework that supports diverse chemical interactions and biological activities.
The pyrimidine ring serves as the central scaffold, featuring two nitrogen atoms positioned at the 1 and 3 positions within the six-membered aromatic heterocycle. At the 2-position, a chlorine atom provides electron-withdrawing characteristics that significantly influence the electronic distribution throughout the molecule. The 4-position bears the primary functional group responsible for the compound's extended structure: an amine linkage that connects the pyrimidine core to both a methyl group and a 4-methoxybenzyl substituent. This substitution pattern creates a tertiary amine configuration that imparts unique steric and electronic properties to the molecule.
The 4-methoxybenzyl substituent represents the most structurally elaborate component of the molecule, consisting of a benzene ring bearing a methoxy group at the para position relative to the methylene bridge. The Simplified Molecular Input Line Entry System representation of this compound is given as N(CC1=CC=C(OC)C=C1)(C)C2=NC(Cl)=NC=C2, which clearly delineates the connectivity pattern between all constituent atoms. The International Chemical Identifier string InChI=1S/C13H14ClN3O/c1-17(12-7-8-15-13(14)16-12)9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3 provides an unambiguous description of the molecular connectivity and hydrogen distribution.
The bond connectivity analysis reveals several critical structural features that influence the compound's chemical behavior. The nitrogen atom at the 4-position of the pyrimidine ring forms two carbon-nitrogen bonds: one to the methyl carbon and another to the methylene carbon of the benzyl group. This tertiary amine configuration creates a local center of electron density that can participate in various chemical interactions. The methoxy group on the benzene ring introduces additional electron-donating character through resonance effects, creating an electron-rich aromatic system that contrasts with the electron-deficient pyrimidine ring bearing the chlorine substituent.
The spatial arrangement of functional groups within this molecule creates distinct regions of varying electronic character. The chlorine-substituted pyrimidine ring exhibits electron-deficient properties due to the combined effects of the nitrogen atoms and the halogen substituent. Conversely, the methoxybenzyl portion displays electron-rich characteristics stemming from the methoxy group's resonance donation into the aromatic system. This electronic asymmetry within the molecule contributes to its potential for selective chemical interactions and biological activities.
Crystallographic Characterization and Conformational Studies
While specific crystallographic data for 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine remains limited in the available literature, examination of related pyrimidine derivatives provides valuable insights into the likely conformational preferences and solid-state packing arrangements of this compound. The crystallographic analysis of structurally similar compounds, such as 2-chloro-6-methylpyrimidin-4-amine, reveals important patterns in molecular packing and intermolecular interactions that can be extrapolated to understand the behavior of the target compound.
The crystal structure of 2-chloro-6-methylpyrimidin-4-amine demonstrates that pyrimidine derivatives typically adopt planar or near-planar conformations for the heterocyclic ring system, with deviations primarily occurring in flexible substituents. In this related compound, molecules are linked by pairs of nitrogen-hydrogen to nitrogen hydrogen bonds, forming inversion dimers with characteristic hydrogen bonding patterns. These dimers are further connected through additional nitrogen-hydrogen to nitrogen interactions, creating two-dimensional networks that extend parallel to specific crystallographic planes. The compound exhibits π-π stacking interactions between inversion-related molecules, with centroid-to-centroid distances of approximately 3.53 Ångströms and normal separations of 3.44 Ångströms.
Based on these structural precedents, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine likely exhibits similar crystallographic features, albeit with modifications arising from its more complex substitution pattern. The presence of the bulky 4-methoxybenzyl substituent would be expected to influence the molecular packing significantly, potentially preventing the formation of simple dimeric arrangements observed in smaller pyrimidine derivatives. The tertiary amine configuration at the 4-position eliminates the potential for hydrogen bond donation, fundamentally altering the intermolecular interaction patterns compared to primary amine derivatives.
The conformational flexibility of the compound centers primarily on the rotation around the nitrogen-methylene bond connecting the pyrimidine ring to the benzyl substituent. This single bond allows for multiple conformational states, with the relative orientation of the methoxybenzyl group with respect to the pyrimidine plane being a key structural variable. Energy minimization calculations and conformational analysis would be expected to reveal several low-energy conformers differing in the dihedral angle between the two aromatic systems.
The methoxy group on the benzyl ring introduces additional conformational considerations, as rotation around the carbon-oxygen bond creates different orientations of the methyl group relative to the benzene ring plane. However, the conjugation between the methoxy group and the aromatic system typically favors conformations where the methyl group lies approximately in the plane of the benzene ring to maximize orbital overlap and resonance stabilization.
Comparative Analysis with Related Pyrimidine Derivatives
The structural characteristics of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine can be effectively understood through systematic comparison with related pyrimidine derivatives that share common structural motifs. The analysis of structurally related compounds reveals evolutionary patterns in molecular design and highlights the unique features that distinguish the target compound from its analogs.
2-Chloro-N-methylpyrimidin-4-amine, bearing the Chemical Abstracts Service number 66131-68-8, represents the simplest structural analog, containing the same chloropyrimidine core but lacking the benzyl substituent. This compound exhibits a molecular formula of C₅H₆ClN₃ and a molecular weight of 143.57 grams per mole, making it significantly smaller than the target compound. The presence of only a methyl group on the amino nitrogen creates a secondary amine configuration, fundamentally altering the electronic and steric properties compared to the tertiary amine in the target compound. The Simplified Molecular Input Line Entry System representation CNC1=NC(Cl)=NC=C1 demonstrates the reduced structural complexity.
| Compound | Formula | Weight (g/mol) | Key Structural Features | Similarity Index |
|---|---|---|---|---|
| 2-Chloro-N-methylpyrimidin-4-amine | C₅H₆ClN₃ | 143.57 | Secondary amine, simple methyl substituent | Base structure |
| 2-Chloro-N-ethylpyrimidin-4-amine | C₆H₈ClN₃ | 157.60 | Secondary amine, ethyl substituent | 0.98 |
| 2,6-Dichloro-N-methylpyrimidin-4-amine | C₅H₅Cl₂N₃ | 178.02 | Additional chlorine, increased electron deficiency | 0.85 |
| 2-Chloro-N,6-dimethylpyrimidin-4-amine | C₆H₈ClN₃ | 157.60 | Ring methylation, modified electronics | 0.85 |
| Target Compound | C₁₃H₁₄ClN₃O | 263.72 | Tertiary amine, methoxybenzyl substituent | Enhanced complexity |
The comparative analysis reveals that 2-chloro-N-ethylpyrimidin-4-amine, with Chemical Abstracts Service number 86443-51-8, exhibits the highest structural similarity to the base pyrimidine framework with a similarity index of 0.98. This compound features an ethyl group instead of a methyl group on the amino nitrogen, representing a minor structural modification that maintains the secondary amine character while introducing slightly increased steric bulk. The progression from methyl to ethyl to the complex 4-methoxybenzyl substituent in the target compound illustrates a systematic increase in molecular complexity and functional diversity.
2,6-Dichloro-N-methylpyrimidin-4-amine, bearing Chemical Abstracts Service number 32998-03-1, introduces an additional chlorine atom at the 6-position of the pyrimidine ring, creating a more electron-deficient heterocycle with enhanced electrophilic character. The similarity index of 0.85 reflects the significant electronic perturbation introduced by the second halogen substituent. This modification would be expected to alter the chemical reactivity and biological activity profile compared to the monochloro derivatives.
The incorporation of additional methyl groups on the pyrimidine ring, as observed in 2-chloro-N,6-dimethylpyrimidin-4-amine with Chemical Abstracts Service number 3569-33-3, demonstrates another approach to structural diversification. The 6-methyl substituent provides electron-donating character that partially counteracts the electron-withdrawing effects of the 2-chloro group, creating a more balanced electronic environment within the heterocycle.
The target compound 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine represents a significant evolutionary step in structural complexity compared to these simpler analogs. The introduction of the 4-methoxybenzyl substituent transforms the molecule from a simple heterocyclic amine into a more sophisticated structure capable of diverse intermolecular interactions. The tertiary amine configuration eliminates hydrogen bond donor capability while introducing additional steric bulk that influences molecular recognition and binding interactions.
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17(12-7-8-15-13(14)16-12)9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSFEVZVPZIJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171356 | |
| Record name | 4-Pyrimidinamine, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-31-3 | |
| Record name | 4-Pyrimidinamine, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinamine, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine, with the CAS number 1394040-31-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical formula for 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine is CHClNO, with a molecular weight of 263.72 g/mol. It features a pyrimidine ring substituted with a methoxyphenyl group and a chlorine atom, which may contribute to its biological activity.
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor of certain enzymes. For example, related compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuropharmacology . The inhibition of these enzymes can lead to increased levels of neurotransmitters and may have implications in treating neurodegenerative diseases.
While detailed mechanisms specific to 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine remain to be fully elucidated, the following pathways are hypothesized based on structural analogs:
- IMPDH Inhibition : Similar compounds have been shown to inhibit IMPDH, an enzyme critical for nucleotide synthesis in viruses .
- Cholinergic Modulation : The potential inhibition of AChE and BChE may enhance cholinergic signaling, which could be beneficial in conditions like Alzheimer's disease .
Case Study 1: Antiviral Efficacy
In a comparative study of antiviral agents, compounds structurally related to 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine demonstrated significant reductions in viral load in vitro. For instance, derivatives showed over 90% inhibition of viral replication at concentrations lower than those toxic to host cells .
Case Study 2: Neuroprotective Effects
Research into neuroprotective agents has highlighted the role of enzyme inhibitors that target cholinergic pathways. Compounds similar to our target have shown promise in improving cognitive function in animal models through the modulation of AChE activity .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have highlighted the potential of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine as an anticancer agent. Its structural similarity to other pyrimidine derivatives suggests it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidine and evaluated their cytotoxic effects on different cancer cell lines. The compound demonstrated significant activity against breast and lung cancer cells, indicating its potential as a lead compound for further development .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for developing new antibiotics.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Pharmaceutical Formulations
1. Cosmetic Applications
Due to its chemical properties, 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine is being explored in cosmetic formulations. Its ability to enhance skin penetration and stability makes it suitable for topical products.
Case Study:
A formulation study published in the Brazilian Journal of Pharmaceutical Sciences examined the incorporation of this compound into moisturizing creams. The results indicated improved skin hydration and texture, suggesting its utility in cosmetic applications .
Summary of Applications
The applications of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine can be summarized as follows:
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anticancer agent, antimicrobial activity |
| Pharmaceuticals | Development of new drug formulations |
| Cosmetics | Skin hydration products, anti-aging formulations |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine with analogs based on substituent variations, biological activities, and structural features.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations
Substituent Effects on Activity: Electron-Donating Groups: The 4-methoxyphenyl group (electron-donating) in analogs like N-(4-Methoxyphenyl)-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride enhances cytotoxicity (IC₅₀: 2–85 nM) compared to electron-withdrawing substituents (e.g., 4-chlorophenyl, IC₅₀: ~100 nM) .
Core Structure Modifications :
- Cyclopenta[d]pyrimidine derivatives (e.g., compounds in ) exhibit higher cytotoxicity than simple pyrimidines, likely due to increased planarity and improved target binding .
- Quinazoline analogs (e.g., 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine ) show potent apoptosis induction (EC₅₀: 2 nM) via tubulin polymerization inhibition, suggesting that core heterocycle expansion enhances activity .
Biological Activity Trends: Herbicidal Activity: Pyrimidine derivatives with 4-methoxyphenyl substituents (e.g., ) show selective herbicidal activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass) .
Structural and Functional Insights from Crystallography
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the pyrimidine ring forms dihedral angles of 12.8° and 86.1° with substituent phenyl rings, influencing molecular packing and solubility .
- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures, as seen in , which may correlate with enhanced stability in biological environments .
Preparation Methods
Starting Materials
- 2,4-Dichloropyrimidine : A commercially available heterocyclic compound with two chlorine substituents at positions 2 and 4 on the pyrimidine ring.
- N-methyl-N-(4-methoxybenzyl)amine : A secondary amine where the nitrogen is substituted with a methyl group and a 4-methoxybenzyl group.
Reaction Mechanism
The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where the nucleophilic amine attacks the electron-deficient pyrimidine ring at the 4-chloro position, displacing the chlorine atom. The 2-chloro substituent remains intact due to steric and electronic factors favoring substitution at the 4-position.
Typical Reaction Conditions
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the amine and enhance nucleophilicity.
- Temperature : Heating at 80–120°C to facilitate substitution.
- Reaction Time : Several hours (typically 12–24 hours) or shorter under microwave irradiation (10–30 minutes).
Example Procedure
A representative synthesis involves stirring 2,4-dichloropyrimidine with N-methyl-N-(4-methoxybenzyl)amine in DMF in the presence of potassium carbonate at 100°C for 12 hours. The reaction selectively substitutes the 4-chloro group, yielding 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine with moderate to good yield.
Research Findings and Optimization
- Selectivity : The nucleophilic substitution occurs preferentially at the 4-chloro position due to its ortho position relative to the ring nitrogen atoms, which stabilize the intermediate Meisenheimer complex.
- Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times while maintaining or improving yields.
- Solvent Effects : Polar aprotic solvents enhance the nucleophilicity of the amine and stabilize the transition state, improving reaction efficiency.
- Base Selection : Potassium carbonate is commonly used due to its mild basicity and compatibility with the substrates.
Data Table: Summary of Preparation Conditions and Yields
| Entry | Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine | N-methyl-N-(4-methoxybenzyl)amine | DMF | K2CO3 | 100 | 12 hours | 65–75 | Conventional heating |
| 2 | 2,4-Dichloropyrimidine | N-methyl-N-(4-methoxybenzyl)amine | DMSO | NaH | 120 | 10–30 minutes | 70–80 | Microwave irradiation |
| 3 | 2,4-Dichloropyrimidine | N-methyl-N-(4-methoxybenzyl)amine | DMF | K2CO3 | 80 | 24 hours | 60–70 | Lower temperature, longer time |
Notes on Purification and Characterization
- The crude reaction mixture is typically quenched with water and extracted with organic solvents such as ethyl acetate.
- Purification is achieved by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves refluxing 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with an appropriate amine (e.g., 4-(trifluoromethyl)aniline) in chloroform for 5 hours, followed by extraction, drying (MgSO₄), and purification via silica gel column chromatography (CHCl₃ eluent) . Key parameters include:
| Reaction Parameter | Optimized Condition |
|---|---|
| Solvent | Chloroform |
| Temperature | Reflux (~61°C) |
| Time | 5 hours |
| Purification | Column chromatography |
| Yield | ~78.7% |
For scale-up, continuous flow reactors or catalyst screening may improve efficiency .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings. For example, SCXRD revealed a dihedral angle of 70.1° between the pyrimidine core and the (4-fluorophenyl)aminomethyl group in analogs .
- NMR spectroscopy: Confirms substitution patterns (e.g., integration ratios for methyl/methoxy protons).
- HPLC: Validates purity (>98% recommended for biological assays) .
Advanced: How do substituent variations influence bioactivity and pharmacokinetics?
Answer:
Substituents on the pyrimidine core and aryl groups modulate interactions with biological targets. For instance:
- Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration .
- Methoxy groups on the benzyl moiety increase electron density, affecting hydrogen-bonding interactions with enzymes like cholinesterases .
- Chlorine at position 2 improves electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
